molecular formula C15H16O2 B093078 Phenol, 3-methoxy-5-(2-phenylethyl)- CAS No. 17635-59-5

Phenol, 3-methoxy-5-(2-phenylethyl)-

Cat. No. B093078
CAS RN: 17635-59-5
M. Wt: 228.29 g/mol
InChI Key: HPEFWCAKFRCLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-methoxy-5-(2-phenylethyl)-, also known as 2-methoxyphenylethyl phenol, is an aromatic compound found in various plant species. It is an important component of many essential oils, such as eucalyptus, lavender, and rosemary. It has been used in traditional medicine for the treatment of a variety of ailments. In recent years, it has been studied for its potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

1. Molecular Docking and Quantum Chemical Calculations

Phenol derivatives, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been studied for their molecular structure and spectroscopic data using DFT calculations. These studies include molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

2. Synthesis of Natural Furan-Cyclized Diarylheptanoids

Research on the synthesis of natural diarylheptanoids, closely related to phenol derivatives, explores methods starting from 2-furaldehyde. This research includes the synthesis of compounds like 2-methoxy-4-{[5-(2-phenylethyl)furan-2-yl]methyl}phenol (Hatice Secinti, H. SeÇen, 2015).

3. Spectroscopic Investigations for Nonlinear Optical Materials

Studies on 2-methoxy-4(phenyliminomethyl)phenol, a compound similar to phenol, 3-methoxy-5-(2-phenylethyl)-, have shown its potential as a non-linear optical material. This involves detailed spectroscopic investigations and density functional theory analyses (K. M. Hijas, S. M. Kumar, K. Byrappa, T. Geethakrishnan, S. Jeyaram, R. Nagalakshmi, 2018).

4. Antibacterial Agents

Research into 5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives has been conducted to evaluate their antibacterial activities against various bacteria. This includes synthesis and structural characterization (W. Zhou, J. Ma, R. Yuan, X. Han, H. Liu, H. Zhu, 2015).

Safety and Hazards

Phenol, 3-methoxy-5-(2-phenylethyl)-, is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

3-methoxy-5-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFWCAKFRCLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170114
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17635-59-5
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17635-59-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 3-methoxy-5-(2-phenylethyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 3-methoxy-5-(2-phenylethyl)-
Reactant of Route 3
Reactant of Route 3
Phenol, 3-methoxy-5-(2-phenylethyl)-
Reactant of Route 4
Reactant of Route 4
Phenol, 3-methoxy-5-(2-phenylethyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, 3-methoxy-5-(2-phenylethyl)-
Reactant of Route 6
Reactant of Route 6
Phenol, 3-methoxy-5-(2-phenylethyl)-

Q & A

Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?

A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.

Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?

A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.

Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?

A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.